![molecular formula C6H10BrNO3 B2369585 3-Bromo-4,4-dimethoxypyrrolidine-2-one CAS No. 459869-33-1](/img/structure/B2369585.png)
3-Bromo-4,4-dimethoxypyrrolidine-2-one
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Description
Scientific Research Applications
Synthesis of Halogenated Oligo(N-phenyl-m-aniline)s :
- Ito et al. (2002) achieved the synthesis of dimer and trimer of all-para-brominated poly(N-phenyl-m-aniline)s, a process that may involve 3-Bromo-4,4-dimethoxypyrrolidine-2-one or similar compounds. Their study included X-ray crystallographic analysis and redox properties investigation (Ito et al., 2002).
Creation of Novel Cyclic Amino Acid Derivatives :
- Mangelinckx et al. (2005) focused on the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates and 3-bromo-4,4-dimethoxypyrrolidin-2-ones. These compounds, synthesized on a multigram scale, are important for further functionalization due to their protected carbonyl function (Mangelinckx et al., 2005).
Synthesis and Structural Analysis in Heterocycles :
- Chen Yu-yan (2004) conducted a synthesis process involving 3-bromo-2,6-dimethoxypyridine, a compound structurally similar to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. This process included electrophilic substitution and oxidation reactions, highlighting the compound's role in complex organic synthesis (Chen Yu-yan, 2004).
Exploration of Halogeno-Derivatives in Crystal Structures :
- Morzyk-Ociepa et al. (2018) investigated the crystal structures and vibrational spectra of various halogeno-derivatives, including those similar to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. This research provides insight into the structural and spectral characteristics of such compounds (Morzyk-Ociepa et al., 2018).
Study of Molecular Structures and Hydrogen Bonding :
- Dega-Szafran et al. (2001) analyzed the intra- and intermolecular interactions in halopyridinium-propionic acid halides, which are structurally related to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. Their work underscores the importance of hydrogen bonding and electrostatic interactions in such molecules (Dega-Szafran et al., 2001).
properties
IUPAC Name |
3-bromo-4,4-dimethoxypyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3/c1-10-6(11-2)3-8-5(9)4(6)7/h4H,3H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBUTKADSHMFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC(=O)C1Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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